1H-Pyrrole-2,5-dione, 3-methyl-4-phenyl-1-(phenylmethyl)-
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Overview
Description
1H-Pyrrole-2,5-dione, 3-methyl-4-phenyl-1-(phenylmethyl)- is a complex organic compound belonging to the pyrrole family. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with methyl, phenyl, and phenylmethyl groups. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2,5-dione, 3-methyl-4-phenyl-1-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the reaction of maleimide derivatives with appropriate substituents under controlled conditions. The reaction conditions often involve the use of catalysts to enhance yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as imidization and subsequent functional group modifications to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2,5-dione, 3-methyl-4-phenyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Pyrrole-2,5-dione, 3-methyl-4-phenyl-1-(phenylmethyl)- has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3-methyl-4-phenyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-
- 1H-Pyrrole-2,5-dione, 3-ethenyl-4-methyl-
- 1H-Pyrrole-2,5-dione, 1,1′-[1,3-phenylenebis(methylene)]bis[3-methyl-]
Comparison: Compared to these similar compounds, 1H-Pyrrole-2,5-dione, 3-methyl-4-phenyl-1-(phenylmethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the phenyl and phenylmethyl groups may enhance its stability and reactivity, making it suitable for specialized applications .
Properties
CAS No. |
189300-17-2 |
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Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
1-benzyl-3-methyl-4-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C18H15NO2/c1-13-16(15-10-6-3-7-11-15)18(21)19(17(13)20)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
InChI Key |
PWSKVENCHUZZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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